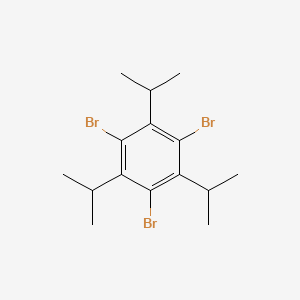

1,3,5-Tribromo-2,4,6-triisopropylbenzene

Description

1-Bromo-2,4,6-triisopropylbenzene (CAS 21524-34-5) is a halogenated aromatic compound with the molecular formula C₁₅H₂₃Br and a molecular weight of 283.25 g/mol. It features a bromine substituent at the 1-position and three isopropyl groups at the 2, 4, and 6 positions of the benzene ring. Key physicochemical properties include a boiling point of 96–97°C, density of 1.118 g/cm³, and a flash point exceeding 110°C . This compound is utilized in organometallic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to its sterically hindered structure and stable bromine leaving group .

Properties

Molecular Formula |

C15H21Br3 |

|---|---|

Molecular Weight |

441.0 g/mol |

IUPAC Name |

1,3,5-tribromo-2,4,6-tri(propan-2-yl)benzene |

InChI |

InChI=1S/C15H21Br3/c1-7(2)10-13(16)11(8(3)4)15(18)12(9(5)6)14(10)17/h7-9H,1-6H3 |

InChI Key |

KLXRJWRGHKFRRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=C1Br)C(C)C)Br)C(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 1,3,5-Triisopropylbenzene

The most straightforward approach to synthesizing 1,3,5-tribromo-2,4,6-triisopropylbenzene involves the bromination of 1,3,5-triisopropylbenzene . This method exploits the activating effect of the triisopropyl groups on the aromatic ring, directing bromination to the 1,3,5-positions.

- Reaction conditions : Typically, elemental bromine is used in the presence of a suitable solvent under controlled temperature to avoid polysubstitution or side reactions.

- Outcome : Selective tribromination at the 1,3,5-positions due to steric and electronic effects of the triisopropyl groups.

This method is supported by the known synthesis of 1,3,5-triisopropylbenzene itself, which can be prepared in high yield (94%) from 1-bromo-2,4,6-triisopropylbenzene using cobalt(II) tetrabutylporphyrin catalysis and potassium hydroxide under inert atmosphere at 150°C for 10 hours.

Stepwise Functional Group Transformation from 1,3,5-Triisopropylbenzene Derivatives

An alternative approach involves:

- Starting from 1-bromo-2,4,6-triisopropylbenzene , which can be converted to the tribromo derivative through halogen exchange or further bromination steps.

- Utilizing palladium-catalyzed cross-coupling reactions to introduce bromine atoms selectively.

Summary of Key Preparation Data

Research Results and Analytical Data

Nuclear Magnetic Resonance (NMR) : The 1H NMR spectrum of 1,3,5-triisopropylbenzene shows characteristic signals at 1.28 ppm (doublet, 18 hydrogens), 2.85-2.95 ppm (multiplet, 3 hydrogens), and 6.94 ppm (singlet, 3 hydrogens). Upon bromination, aromatic proton signals disappear due to substitution by bromine atoms, confirming the formation of tribromo derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm the purity and molecular weight of the tribromo compound, showing the expected molecular ion peaks corresponding to the tribromo-substituted triisopropylbenzene.

Elemental Analysis : Carbon and hydrogen contents align with the calculated values for 1,3,5-tribromo-2,4,6-triisopropylbenzene, confirming the successful synthesis.

Chemical Reactions Analysis

1,3,5-Tribromo-2,4,6-triisopropylbenzene undergoes various chemical reactions, including:

-

Substitution Reactions: : It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions. Common reagents include sodium hydroxide, ammonia, and thiols .

-

Oxidation and Reduction: : The compound can be oxidized to form corresponding brominated benzoic acids or reduced to form brominated benzyl alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride .

-

Coupling Reactions: : It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds. This reaction is typically carried out in the presence of a palladium catalyst and a base .

Scientific Research Applications

1,3,5-Tribromo-2,4,6-triisopropylbenzene has several scientific research applications:

-

Chemistry: : It is used as a precursor in the synthesis of various organic compounds, including complex aromatic systems and polymers .

-

Biology: : The compound is used in the study of halogen bonding interactions and their effects on biological systems .

-

Medicine: : It is investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals .

-

Industry: : The compound is used in the production of flame retardants, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2,4,6-triisopropylbenzene involves its ability to participate in halogen bonding interactions. The bromine atoms in the compound can form halogen bonds with electron-rich sites in other molecules, influencing their reactivity and stability. These interactions play a crucial role in the compound’s effects on molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,5-Triisopropylbenzene

- Molecular Formula : C₁₅H₂₄

- Molecular Weight : 204.36 g/mol

- Boiling Point : 232–236°C

- Key Differences :

2,4,6-Triisopropylbenzenesulfonyl Chloride

- Molecular Formula : C₁₅H₂₃ClO₂S

- Molecular Weight : 302.86 g/mol

- Melting Point : 92–94°C

- Key Differences :

1,3,5-Tribromobenzene

- Molecular Formula : C₆H₃Br₃

- Molecular Weight : 314.79 g/mol

- Boiling Point : 271–273°C (estimated)

- Key Differences :

1,3,5-Trifluoro-2,4,6-triiodobenzene

- Molecular Formula : C₆F₃I₃

- Molecular Weight : 485.80 g/mol

- Key Differences :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.